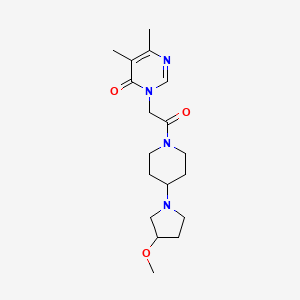

![molecular formula C15H23F3N2O2 B2555891 4-Tert-butyl-3-[4-(trifluoromethyl)piperidine-1-carbonyl]pyrrolidin-2-one CAS No. 2097920-28-8](/img/structure/B2555891.png)

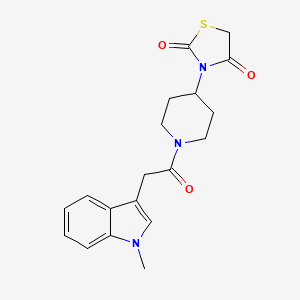

4-Tert-butyl-3-[4-(trifluoromethyl)piperidine-1-carbonyl]pyrrolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Tert-butyl-3-[4-(trifluoromethyl)piperidine-1-carbonyl]pyrrolidin-2-one, also known as TFP, is a synthetic compound that has gained significant attention in scientific research due to its unique chemical properties. TFP is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 337.39 g/mol.

Scientific Research Applications

New Sequential Intramolecular Cyclization

A study developed an efficient method for synthesizing pyrrolidines and piperidines from (aminoalkyl)pyridine N-oxides using di-tert-butylsilyl bis(trifluoromethanesulfonate) as a promoter for a Boekelheide-type reaction. This approach opens new perspectives for intramolecular cyclizations, highlighting the compound's role in facilitating complex organic synthesis processes A. Massaro, A. Mordini, A. Mingardi, J. Klein, D. Andreotti, 2011.

Polymer Synthesis Enhancement

The synthesis of aromatic diamine monomers containing a pyridine heterocyclic group and a tert-butyl substituent was successfully achieved by a modified Chichibabin reaction. This process led to the development of poly(pyridine–imide)s with excellent thermal stability and solubility in polar solvents, showcasing the compound's utility in creating advanced polymeric materials Yunhua Lu, Yuane Wu, Guo-yong Xiao, Yan Dong, Hongbin Zhao, Zhizhi Hu, 2014.

Efficient Organocatalysis

A study demonstrated that 4-Trifluoromethanesulfonamidyl prolinol tert-butyldiphenylsilyl ether acts as a highly efficient bifunctional organocatalyst for the asymmetric Michael addition reactions of ketones and aldehydes to nitrostyrenes. This finding emphasizes the compound's potential in catalyzing reactions with high yield and stereoselectivity, contributing to the field of asymmetric synthesis Chao Wang, Chunrui Yu, Changlu Liu, Yungui Peng, 2009.

Polyhydroxy Piperidines and Pyrrolidines Synthesis

Research on the fragmentation of carbohydrate anomeric alkoxy radicals revealed that imino sugars of the piperidine and pyrrolidine types could be specifically obtained through a tandem alkoxy radical beta-fragmentation-intramolecular cyclization reaction. This methodology facilitates the synthesis of polyhydroxylated pyrrolidines and piperidines, demonstrating the compound's relevance in synthesizing structurally complex sugars C G Francisco, R Freire, C C González, E I León, C Riesco-Fagundo, E Suárez, 2001.

properties

IUPAC Name |

4-tert-butyl-3-[4-(trifluoromethyl)piperidine-1-carbonyl]pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23F3N2O2/c1-14(2,3)10-8-19-12(21)11(10)13(22)20-6-4-9(5-7-20)15(16,17)18/h9-11H,4-8H2,1-3H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOMRTEMKKKWHIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CNC(=O)C1C(=O)N2CCC(CC2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2555808.png)

![2-chloro-N-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)methyl]acetamide](/img/structure/B2555813.png)

![2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2,3-dihydro-1H-isoindole-4-carboxylic acid](/img/structure/B2555815.png)

![2-(4-(ethylsulfonyl)phenyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2555821.png)

![N-(2-hydroxyethyl)-2-[(3-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2555822.png)

![N-(3,4-dimethoxyphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2555823.png)

![Methyl 3-[[2-[2-[(4-methylbenzoyl)amino]phenyl]sulfanylacetyl]amino]thiophene-2-carboxylate](/img/structure/B2555824.png)